molecular formula C8H14F3N3O3 B13907029 4-(2-Aminoethyl)piperazin-2-one;2,2,2-trifluoroacetic acid

4-(2-Aminoethyl)piperazin-2-one;2,2,2-trifluoroacetic acid

Katalognummer: B13907029
Molekulargewicht: 257.21 g/mol
InChI-Schlüssel: KIZSEUGSXPDTLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Aminoethyl)piperazin-2-one;2,2,2-trifluoroacetic acid is a compound that combines the structural features of piperazine and trifluoroacetic acid. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, while trifluoroacetic acid is commonly used in organic synthesis and as a reagent in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)piperazin-2-one typically involves the reaction of piperazine with 2-chloroethylamine, followed by cyclization to form the piperazinone ring. The compound is then treated with trifluoroacetic acid to obtain the final product. The reaction conditions often include the use of organic solvents such as ethanol or dichloromethane and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Aminoethyl)piperazin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and piperazinone groups can participate in substitution reactions with various electrophiles[][2].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents[2][2].

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted piperazinone derivatives[2][2].

Wissenschaftliche Forschungsanwendungen

4-(2-Aminoethyl)piperazin-2-one;2,2,2-trifluoroacetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(2-Aminoethyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(2-Aminoethyl)piperazin-2-one;2,2,2-trifluoroacetic acid is unique due to the presence of both the piperazinone ring and the trifluoroacetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C8H14F3N3O3

Molekulargewicht

257.21 g/mol

IUPAC-Name

4-(2-aminoethyl)piperazin-2-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H13N3O.C2HF3O2/c7-1-3-9-4-2-8-6(10)5-9;3-2(4,5)1(6)7/h1-5,7H2,(H,8,10);(H,6,7)

InChI-Schlüssel

KIZSEUGSXPDTLZ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC(=O)N1)CCN.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.